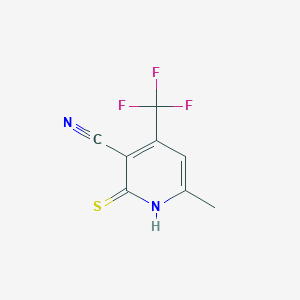

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXNHTJMLREHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=S)N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351373 | |

| Record name | 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182127-92-0 | |

| Record name | 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the nicotinonitrile derivative, 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile. We will delve into its core chemical identity, synthesis, properties, and its emerging significance as a building block in medicinal chemistry and materials science.

Core Compound Identification

The foundational step in any rigorous scientific endeavor is the unambiguous identification of the material . This compound is identified by the following:

The presence of a trifluoromethyl (-CF₃) group, a nitrile (-CN) group, and a mercapto (-SH) group on a methyl-substituted pyridine core makes this molecule a versatile scaffold for chemical synthesis. The -CF₃ group, in particular, is a well-established bioisostere for a methyl or ethyl group, often introduced in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Physicochemical & Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 182127-92-0 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂S | [1] |

| Formula Weight | 218.2 g/mol | [1] |

| Synonyms | 3-cyano-4-(trifluoromethyl)-6-methyl-2-pyridinethiol |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently available across public databases and should be determined empirically for specific lots.

Synthesis and Mechanistic Considerations

A related, well-established method for analogous nicotinonitriles is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the target molecule, a plausible pathway would involve the reaction of a trifluoromethylated β-diketone with cyanothioacetamide.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized and logical workflow for the synthesis of complex substituted pyridines, which is conceptually applicable to the target compound.

Caption: Conceptual workflow for pyridine-thione synthesis.

Causality in Experimental Choices:

-

Base Catalyst: A base like morpholine or piperidine is crucial for deprotonating the active methylene group of cyanothioacetamide, initiating the nucleophilic attack on the diketone.

-

Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature, providing the necessary activation energy for cyclization.

-

Acidification: After the cyclization, the reaction mixture is typically acidified. This step is critical to protonate the pyridinethiolate intermediate, causing the final product to precipitate from the solution, enabling its isolation.

Applications in Research and Drug Discovery

The true value of a chemical building block lies in its utility. The trifluoromethyl-substituted nicotinonitrile scaffold is of significant interest to the pharmaceutical industry. The presence of multiple reactive and modifiable sites—the mercapto, nitrile, and trifluoromethyl groups—allows for extensive derivatization.

-

Kinase Inhibition: Pyridine and pyrimidine cores are prevalent in kinase inhibitors. The mercapto group can be alkylated to introduce side chains that target specific pockets in an enzyme's active site. For instance, derivatives of related structures have been explored as irreversible covalent inhibitors in oncology research[3].

-

RAS-RAF Pathway Modulation: The trifluoromethylphenyl motif is a key component in several inhibitors targeting the RAS-RAF signaling pathway, which is frequently mutated in cancers. The design of selective RAF inhibitors often incorporates such fluorinated moieties to achieve desired potency and pharmacokinetic profiles[4].

-

Scaffold for Library Synthesis: This compound serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening. The thiol group can readily undergo S-alkylation or S-arylation, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up a vast chemical space for exploration. For example, the related compound {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid (CAS 299198-23-5) is a direct product of S-alkylation and demonstrates the reactivity of the thiol group[5].

Logical Relationship Diagram

Caption: Derivatization potential and therapeutic applications.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Although a specific safety data sheet for this exact CAS number is not widely published, data from structurally similar compounds, such as 2-Mercapto-4,6-dimethylnicotinonitrile, provides a basis for prudent handling protocols.

-

Hazard Classification (Anticipated): Based on analogous structures, this compound should be handled as potentially harmful if swallowed, and likely to cause skin and serious eye irritation[6].

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The thiol group can be susceptible to oxidation.

This self-validating protocol—assuming higher risk based on related structures—ensures a robust safety margin in the absence of specific data.

Conclusion

This compound (CAS: 182127-92-0) is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its trifluoromethyl group offers metabolic stability, while the reactive mercapto and nitrile functionalities provide versatile handles for synthetic elaboration. Its utility as a scaffold, particularly in the development of kinase inhibitors, makes it a compound of high interest for medicinal chemists aiming to address targets in oncology and other therapeutic areas. Rigorous adherence to safety protocols is essential when handling this and related chemical entities.

References

-

PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510. [Link]

-

Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. [Link]

-

Lau, K., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]

Sources

- 1. 182127-92-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Nicotinonitrile (3-cyanopyridine) derivatives are recognized for a wide array of biological activities, including antibacterial, antitumor, and antiviral properties[1]. The unique combination of a reactive mercapto group, a nitrile moiety, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold imparts a distinct electronic and structural profile. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for their validation. Understanding these fundamental characteristics is a critical prerequisite for its application in drug design, synthesis of novel materials, and broader chemical research.

Molecular and Structural Data

The foundational identity of this compound is established by its molecular formula, weight, and systematic nomenclature. These identifiers are essential for accurate documentation, database searching, and stoichiometric calculations.

| Identifier | Value | Source |

| CAS Number | 182127-92-0 | [2][3] |

| Molecular Formula | C₈H₅F₃N₂S | [2] |

| Molecular Weight | 218.2 g/mol | [2] |

| IUPAC Name | 6-methyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | [2] |

| Common Synonyms | 1,2-dihydro-6-methyl-2-thioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | [2] |

The structure is characterized by a pyridine ring, which can exist in tautomeric forms due to the mercapto group. The thiol (-SH) form can tautomerize to the thione (=S) form, a common characteristic of 2-mercaptopyridines.

SMILES String: CC1=CC(=C(C(=S)N1)C#N)C(F)(F)F

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. They are paramount for predicting its reactivity, solubility, and suitability for pharmaceutical formulation. The following data, combining reported values and robust predictions, offers a quantitative profile.

| Property | Value | Significance in Research & Development |

| Appearance | White to yellow solid | [4] |

| Melting Point | 200 °C | [2] |

| Boiling Point | 204.4 ± 50.0 °C (Predicted) | [2][4] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 6.59 ± 0.70 (Predicted) | [4] |

| Storage Conditions | 2-8°C, stored under nitrogen | [2][4] |

Anticipated Spectroscopic Profile

While specific spectral data is not publicly available, an experienced chemist can anticipate the key features based on the molecular structure. This predictive analysis is vital for structural confirmation and quality control.

-

¹H NMR: The spectrum should reveal a singlet for the methyl protons (CH₃), a singlet for the aromatic proton on the pyridine ring, and a broad, exchangeable singlet for the N-H proton of the thione tautomer (or S-H of the thiol).

-

¹³C NMR: Expect distinct signals corresponding to the nitrile carbon (C≡N), the thione carbon (C=S), the trifluoromethyl carbon (CF₃), the methyl carbon (CH₃), and the four unique carbons of the pyridine ring.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the three equivalent fluorine atoms in the CF₃ group.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, a band for the C=S stretch (typically 1100-1250 cm⁻¹), and N-H stretching in the 3100-3500 cm⁻¹ region if the thione form predominates in the solid state.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight of 218.2.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for determining the most critical physicochemical properties. The causality behind experimental choices is highlighted to reflect an expert approach.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, quantitative measurement of thermal events (enthalpy of fusion), and ability to detect phase transitions or decomposition. It provides a thermodynamic fingerprint of the material.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards. This ensures the accuracy of the measured transition temperatures.

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 220°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation during heating.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Caption: DSC workflow for precise melting point determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method is the gold standard for thermodynamic solubility determination. It ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetically limited one. HPLC is used for quantification due to its high sensitivity and specificity.

Methodology:

-

System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.

-

Shaking: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it appropriately. Analyze the concentration of the compound in the diluted filtrate using a pre-validated HPLC-UV method against a standard curve.

Caption: Shake-flask workflow for thermodynamic solubility.

Protocol: pKa Determination via Potentiometric Titration

Expertise & Causality: Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the pKa—the pH at which the compound is 50% ionized. This method is robust and provides a direct thermodynamic measurement. A co-solvent is used due to the compound's likely low aqueous solubility.

Methodology:

-

System Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Dissolve a precisely known amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). The co-solvent is necessary to achieve sufficient initial concentration.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25°C) and purge with nitrogen to exclude atmospheric CO₂. Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (to determine acidic pKa) using a calibrated auto-burette.

-

Data Analysis: Record the pH after each incremental addition of titrant. The pKa is determined from the half-equivalence point on the resulting titration curve (pH vs. volume of titrant). Specialized software can be used to calculate the pKa from the first derivative of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a molecule with significant potential, defined by its distinct physicochemical properties. The provided data—melting point, predicted solubility, and pKa—form the essential foundation for its rational application in scientific research. The rigorous, self-validating experimental protocols outlined herein provide the necessary framework for researchers to independently verify these properties, ensuring data integrity and advancing the compound's journey from laboratory curiosity to a potential therapeutic or functional material.

References

-

Al-Ghorbani, M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC - PubMed Central. Retrieved from [Link][1]

Sources

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 182127-92-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 182127-92-0 [m.chemicalbook.com]

Spectroscopic Profile of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (C₈H₅F₃N₂S, Molecular Weight: 218.2 g/mol ).[1][2] In the absence of readily available experimental spectra in the public domain, this document leverages advanced computational methods to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for the title compound. The methodologies for these predictions are detailed, providing a framework for the spectral analysis of this and structurally related molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a foundational spectroscopic dataset for this compound, facilitating its identification, characterization, and further investigation.

Introduction

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The presence of a trifluoromethyl group, a methyl group, a cyano group, and a mercapto group on the nicotinonitrile scaffold suggests a unique electronic and steric profile, making it a promising candidate for various therapeutic applications.

Spectroscopic analysis is fundamental to the characterization of any novel chemical entity. It provides unambiguous evidence of the chemical structure, purity, and electronic properties of a molecule. This guide presents a detailed, computationally predicted spectroscopic profile of this compound to aid researchers in its synthesis and downstream applications.

The predictions herein are generated using established computational models that have demonstrated high accuracy in forecasting spectroscopic properties of organic molecules.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] By explaining the rationale behind the predicted data, this guide aims to bridge the gap between theoretical calculations and practical spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound provide insights into the electronic environment of each nucleus. Predictions were generated using a combination of database-driven and first-principles approaches.[6][13][14][18][20][23][33]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the mercapto proton. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl and cyano groups, and the electron-donating methyl and mercapto groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (aromatic) | 7.2 - 7.5 | Singlet | 1H |

| -CH₃ | 2.4 - 2.6 | Singlet | 3H |

| -SH | 4.5 - 5.5 | Broad Singlet | 1H |

Interpretation:

-

Aromatic Proton (H-5): The single aromatic proton at the C-5 position is expected to appear as a singlet in the downfield region (7.2 - 7.5 ppm). Its chemical shift is influenced by the adjacent electron-withdrawing cyano group and the trifluoromethyl group at the para position.

-

Methyl Protons (-CH₃): The protons of the methyl group at the C-6 position are predicted to resonate as a singlet in the upfield region (2.4 - 2.6 ppm).

-

Mercapto Proton (-SH): The proton of the mercapto group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. A predicted range of 4.5 - 5.5 ppm is a reasonable estimate.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are significantly affected by the nature of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (-S) | 160 - 165 |

| C-3 (-CN) | 110 - 115 |

| C-4 (-CF₃) | 130 - 135 (quartet, JCF ≈ 30-35 Hz) |

| C-5 | 120 - 125 |

| C-6 (-CH₃) | 150 - 155 |

| -CN | 115 - 120 |

| -CH₃ | 20 - 25 |

| -CF₃ | 120 - 125 (quartet, JCF ≈ 270-280 Hz) |

Interpretation:

-

C-2 and C-6: These carbons, bonded to the sulfur and methyl groups respectively, are expected to be significantly deshielded and appear in the downfield region of the spectrum.

-

C-4: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

-CF₃: The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant.

-

-CN: The cyano carbon will have a characteristic chemical shift in the 115-120 ppm range.

-

C-3 and C-5: These are the other aromatic carbons, with their chemical shifts influenced by the surrounding substituents.

-

-CH₃: The methyl carbon will be in the upfield region of the spectrum.

Figure 1: Workflow for NMR prediction and interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N, C-F, C=C, C-N, C-H, and S-H bonds. Predictions are based on computational vibrational frequency analysis.[1][19][21][26][32]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2800 - 3000 | C-H stretch (methyl) | Medium |

| 2550 - 2600 | S-H stretch | Weak |

| 2220 - 2240 | C≡N stretch (nitrile) | Strong |

| 1580 - 1620 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

| 1100 - 1350 | C-F stretch (trifluoromethyl) | Strong |

| 1000 - 1200 | C-N stretch (aromatic ring) | Medium |

Interpretation:

-

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

C-F Stretches: The trifluoromethyl group will give rise to one or more strong absorption bands in the 1100-1350 cm⁻¹ region.

-

Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ range.

-

C-H Stretches: The methyl group will show C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

S-H Stretch: The mercapto group has a characteristic weak S-H stretching band around 2550-2600 cm⁻¹. This peak can sometimes be broad.

Figure 2: Correlation of functional groups to predicted IR regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. Predictions are based on established fragmentation rules for organic molecules.[5][8][9][11][12][15][17][29][34]

Predicted Molecular Ion:

-

[M]⁺•: m/z = 218

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of a hydrogen radical (-H•): leading to a fragment at m/z = 217.

-

Loss of a methyl radical (-CH₃•): resulting in a fragment at m/z = 203.

-

Loss of the trifluoromethyl radical (-CF₃•): giving a fragment at m/z = 149.

-

Cleavage of the cyano group (-CN•): producing a fragment at m/z = 192.

-

Fragmentation of the pyridine ring: leading to various smaller charged fragments.

Figure 3: Predicted major fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The predicted UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima corresponding to π → π* and n → π* transitions. Predictions are based on the analysis of similar chromophoric systems.[10][16][24][25][27][28][30][31]

Predicted UV-Vis Absorption Maxima (λmax):

-

~220-240 nm: Attributed to π → π* transitions within the substituted pyridine ring.

-

~280-300 nm: Likely corresponding to another π → π* transition, influenced by the substituents.

-

~320-350 nm: A weaker absorption band may be observed due to n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms.

The exact positions and intensities of these bands will be solvent-dependent.

Figure 4: General workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, computationally predicted spectroscopic dataset for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data, along with their detailed interpretations, offer a robust foundation for the identification and characterization of this novel compound. While experimental verification is the ultimate standard, these high-quality predictions serve as an invaluable resource for researchers, enabling them to anticipate spectral features, confirm synthetic outcomes, and accelerate the development of new chemical entities for therapeutic applications.

References

-

How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. (n.d.). National Institutes of Health. Retrieved from [Link]

-

NMR Predictor. (n.d.). Chemaxon. Retrieved from [Link]

-

Spectra Prediction. (n.d.). Retrieved from [Link]

-

IR Spectra Predicting Tools. (2023, December 9). YouTube. Retrieved from [Link]

-

How to predict IR Spectra? (2023, July 15). ResearchGate. Retrieved from [Link]

-

Mass Spectroscopy Fragment Finder Calculator. (n.d.). Calistry. Retrieved from [Link]

-

Web-based application for in silico fragmentation. (n.d.). MS tools - EPFL. Retrieved from [Link]

-

UV Spectrum Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

-

Mass Spectra Prediction with Structural Motif-based Graph Neural Networks. (n.d.). arXiv. Retrieved from [Link]

-

Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Spectra Prediction. (n.d.). CFM-ID. Retrieved from [Link]

-

UV-Vis Spectrum Prediction. (n.d.). Protheragen. Retrieved from [Link]

-

predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. Retrieved from [Link]

-

Download NMR Predict. (n.d.). Mestrelab. Retrieved from [Link]

-

IR Spectrum Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. Retrieved from [Link]

-

IR spectrum predictor software. (2023, March 7). Reddit. Retrieved from [Link]

-

Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved from [Link]

-

Data Analysis Tools. (n.d.). UWPR. Retrieved from [Link]

-

Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review. (2023, January 1). ResearchGate. Retrieved from [Link]

-

UV Vis Spectral Analysis Calculator. (n.d.). Ahmad Free Tools. Retrieved from [Link]

-

UV/vis spectra simulations with MLatom. (2024, November 20). YouTube. Retrieved from [Link]

-

Free software for FTIR analysis. (2021, January 16). analyzetest.com. Retrieved from [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society. Retrieved from [Link]

-

UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? (2020, August 5). ResearchGate. Retrieved from [Link]

-

UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in... (n.d.). ResearchGate. Retrieved from [Link]

-

Spin–Orbit Treatment of UV–vis Absorption Spectra and Photophysics of Rhenium(I) Carbonyl–Bipyridine Complexes: MS-CASPT2 and TD-DFT Analysis. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

-

FTIR Analysis. (n.d.). InstaNANO. Retrieved from [Link]

Sources

- 1. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. app.nmrium.com [app.nmrium.com]

- 5. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 10. UV Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 11. Mass Spectra Prediction with Structural Motif-based Graph Neural Networks [arxiv.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. Visualizer loader [nmrdb.org]

- 15. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 16. UV-Vis Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 17. youtube.com [youtube.com]

- 18. Download NMR Predict - Mestrelab [mestrelab.com]

- 19. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 20. PROSPRE [prospre.ca]

- 21. IR spectra prediction [cheminfo.org]

- 22. reddit.com [reddit.com]

- 23. youtube.com [youtube.com]

- 24. ahmadfreetools.com [ahmadfreetools.com]

- 25. youtube.com [youtube.com]

- 26. analyzetest.com [analyzetest.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. instanano.com [instanano.com]

- 33. acdlabs.com [acdlabs.com]

- 34. UWPR [proteomicsresource.washington.edu]

Tautomerism in 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

An In-Depth Technical Guide to the Tautomerism of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in medicinal chemistry and materials science, profoundly influencing a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed examination of the thiol-thione tautomerism in this compound, a substituted pyridine derivative of interest. We synthesize theoretical principles with actionable experimental protocols to offer a comprehensive framework for understanding and characterizing this equilibrium. The pyridine ring, functionalized with a strongly electron-withdrawing trifluoromethyl group, an electron-donating methyl group, and a cyano group, presents a unique electronic environment that dictates the balance between its thiol and thione forms. This document elucidates the structural and environmental factors governing this equilibrium and provides robust methodologies for its empirical investigation.

The Principle of Thiol-Thione Tautomerism in Heterocyclic Systems

In heterocyclic chemistry, prototropic tautomerism involving a mercapto group (-SH) adjacent to a ring nitrogen atom is a well-established concept. The equilibrium exists between the aromatic thiol form (possessing an S-H bond) and the non-aromatic but often more stable thione form (possessing an N-H bond and a C=S double bond).

For 2-mercaptopyridines, the equilibrium generally favors the pyridin-2-thione tautomer.[1][2] This preference is attributed to the greater strength of the C=S double bond and the resonance stabilization of the resulting thioamide fragment.[2] However, the precise position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding environment (solvent, pH, temperature).[3][4][5]

Caption: General equilibrium between thiol and thione tautomers.

Structural Analysis of this compound

The subject molecule contains a trifluoromethyl group (-CF₃) at the 4-position, a methyl group (-CH₃) at the 6-position, and a cyano group (-CN) at the 3-position. These substituents exert competing electronic effects that modulate the stability of the tautomers.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group through a strong negative inductive effect (-I). It decreases the electron density of the pyridine ring, making the ring nitrogen less basic.

-

Cyano Group (-CN): Another strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.

-

Methyl Group (-CH₃): An electron-donating group through a positive inductive effect (+I) and hyperconjugation.

The combined electron-withdrawing character of the -CF₃ and -CN groups is expected to significantly reduce the basicity of the ring nitrogen. This, in turn, disfavors protonation at the nitrogen, which could theoretically shift the equilibrium towards the thiol form compared to unsubstituted 2-mercaptopyridine. However, the inherent stability of the thioamide group in the thione form is a powerful driving force. Computational studies on similar heterocyclic systems consistently show the thione form to be the most stable tautomer in the gas phase.[6][7] Therefore, it is predicted that the thione form of this compound will be the predominant species, particularly in condensed phases.

Environmental Factors Influencing the Tautomeric Equilibrium

The tautomeric ratio is not fixed but exists in a dynamic equilibrium sensitive to external conditions. Understanding these influences is paramount for controlling the molecular properties in applications like drug design.

Solvent Effects

The choice of solvent has a profound impact on the thiol-thione equilibrium.[3][8]

-

Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents preferentially stabilize the more polar tautomer. The thione form, with its larger dipole moment due to the C=S and N-H bonds, is significantly stabilized by polar and especially protic solvents capable of hydrogen bonding.[9]

-

Non-polar Solvents (e.g., Dioxane, Cyclohexane): In these environments, the less polar thiol form is favored.[3][8] Dilute solutions in non-polar solvents can shift the equilibrium significantly towards the thiol tautomer.[3]

pH and Ionization

The pH of the medium determines the ionization state of the molecule, which involves a separate set of equilibria that are linked to the tautomeric equilibrium.[10] The molecule can be protonated (cationic form) or deprotonated (anionic form). Spectrophotometric or potentiometric titration is essential to determine the pKa values associated with these ionizations, which in turn can be used to calculate the tautomeric equilibrium constant (KT).[1][11]

Caption: Workflow for characterizing tautomeric equilibrium.

Experimental Protocols for Characterization

To empirically determine the tautomeric equilibrium, a multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of a corresponding 2-chloronicotinonitrile precursor with a sulfur source like sodium hydrosulfide or thiourea.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or DMF, add thiourea (1.2 eq).

-

Heating: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate.

-

Acidification: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~5-6 to precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[12][13]

-

¹H NMR: The key distinction will be the presence of either a broad singlet for the S-H proton (thiol form, typically δ 4-8 ppm, but can be highly variable and exchangeable) or a broad singlet for the N-H proton (thione form, typically δ 12-14 ppm). The chemical shifts of the aromatic protons will also differ slightly between the two forms.

-

¹³C NMR: The most informative signal is the C2 carbon. In the thione form, this carbon (C=S) is expected to be significantly deshielded and appear at a lower field (δ ~175-185 ppm) compared to the thiol form (C-S), which would be closer to δ ~150-160 ppm.

-

¹⁹F NMR: A single resonance for the -CF₃ group is expected. Its chemical shift will be sensitive to the electronic environment and can provide secondary evidence for the predominant tautomer in different solvents.

Protocol for NMR Analysis:

-

Prepare solutions of the compound (~10-20 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for each solution at a controlled temperature (e.g., 298 K).

-

Integrate the distinct signals corresponding to each tautomer (if both are observable). The ratio of the integrals provides the tautomeric ratio (KT).[12]

UV-Vis Spectroscopy The electronic absorption spectra of the thiol and thione forms are distinct, allowing for quantification of the equilibrium.[3]

-

Thiol Form: As an aromatic pyridine, it is expected to have π → π* transitions at shorter wavelengths.

-

Thione Form: The thioamide chromophore (N-C=S) typically exhibits an intense π → π* transition at longer wavelengths (e.g., >300 nm) compared to the thiol.[1]

Protocol for UV-Vis Analysis:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm.

-

Analyze the shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) to infer the predominant tautomer in each solvent.[11]

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of the tautomers.

Protocol for DFT Calculation:

-

Structure Optimization: Build the 3D structures of both the thiol and thione tautomers.

-

Energy Calculation: Perform geometry optimization and frequency calculations using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[6][7]

-

Solvent Modeling: Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to simulate solution-phase behavior.[14]

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form.

Data Summary and Interpretation

The following table summarizes the expected spectroscopic data that would differentiate the thiol and thione tautomers of this compound.

| Technique | Thiol Tautomer Feature | Thione Tautomer Feature | Reference Insight |

| ¹H NMR | S-H signal (δ 4-8 ppm, variable) | N-H signal (δ 12-14 ppm) | [12] |

| ¹³C NMR | C2 Signal (C-S): δ ~150-160 ppm | C2 Signal (C=S): δ ~175-185 ppm | General chemical shift data |

| IR Spec. | S-H stretch (~2550-2600 cm⁻¹) | C=S stretch (~1100-1250 cm⁻¹) | [15] |

| UV-Vis Spec. | π → π* transition at shorter λmax | π → π* transition at longer λmax (>300 nm) | [1][3] |

Conclusion

The tautomeric equilibrium of this compound is a complex interplay between intrinsic structural stability and environmental influences. Based on established principles for 2-mercaptopyridines, the thione form is predicted to be the dominant tautomer, a preference that is amplified in polar, protic solvents. The strong electron-withdrawing substituents (-CF₃, -CN) introduce unique electronic features that warrant detailed empirical investigation. The integrated experimental and computational workflow detailed in this guide—from synthesis to advanced spectroscopic analysis—provides a robust framework for researchers to fully characterize this equilibrium. A thorough understanding of this tautomeric behavior is essential for harnessing the potential of this molecule in drug discovery and materials science, ensuring that its properties are understood and optimized for any given application.

References

-

Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part III. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society, 1294-1304. [Link]

-

Ghasemi, J., & Niazi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 907(1-3), 83-89. [Link]

-

Antonov, L., Stoyanov, S., & Tineva, D. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1491. [Link]

-

Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Beak, P., Covington, J. B., & Smith, S. G. (1976). The effect of solvent on a tautomeric equilibrium. The 2-hydroxypyridine-2-pyridone equilibrium. Journal of the American Chemical Society, 98(25), 8284-8286. [Link]

-

Jones, R. A., & Katritzky, A. R. (1958). Tautomeric pyridines. Part I. Pyrid-2- and -4-thione. Journal of the Chemical Society, 3610-3614. [Link]

-

Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Tautomerism of Heterocyclic Compounds: A Critical Review. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

-

Shcherbatykh, A. A., et al. (2024). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. ResearchGate. [Link]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Roy, S., & Kumbhakar, M. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Advances, 10(6), 3326-3336. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. The General Problem and the Tautomerism of 2- and 4-Hydroxypyridines. Advances in Heterocyclic Chemistry, 1, 311-338. [Link]

-

Nowroozi, A., et al. (2023). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Journal of Sulfur Chemistry, 44(4), 432-446. [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Wikipedia. (2023). 2-Mercaptopyridine. [Link]

-

Sachs, M. et al. (2025). The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP). ResearchGate. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry, 10(14), 1647-1669. [Link]

-

Li, H., & Wang, C. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]

-

Tuttle, T. (2009). Let's not forget tautomers. ACS Medicinal Chemistry Letters, 1(1), 8-10. [Link]

-

Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol-keto tautomerism of β-diketone fragments. Journal of the American Chemical Society, 111(3), 1023-1028. [Link]

Sources

- 1. 721. Tautomeric pyridines. Part I. Pyrid-2- and -4-thione - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

A Comprehensive Guide to the Synthesis of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Key Heterocyclic Building Block

This technical guide provides a detailed exploration of a robust synthetic pathway to 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile, a heterocyclic compound of significant interest to researchers in drug discovery and development. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can enhance metabolic stability and binding affinity, while the nicotinonitrile scaffold is a common feature in many biologically active molecules.[1][2] The addition of a mercapto group offers a versatile handle for further chemical modifications.

This document will delve into the strategic design of the synthesis, provide detailed experimental protocols, and offer insights into the underlying chemical principles. The information presented herein is intended for an audience of trained chemists and researchers.

Retrosynthetic Strategy and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a readily accessible precursor. The core of this strategy is the late-stage introduction of the mercapto group via nucleophilic aromatic substitution on a pre-functionalized pyridine ring.

Our primary disconnection is at the C-S bond, identifying 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile as a key intermediate. The electron-withdrawing nature of the trifluoromethyl and cyano groups, along with the nitrogen atom in the pyridine ring, activates the 2-position for nucleophilic attack.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

The synthesis of the crucial chloro-substituted nicotinonitrile intermediate can be efficiently achieved through a multi-component reaction, a powerful strategy in organic synthesis for building molecular complexity in a single step.[3] This approach is favored for its atom economy and operational simplicity.

Principle and Rationale

We propose a condensation reaction involving a β-keto nitrile, a trifluoromethyl ketone, and a chlorinating agent. This method builds upon established syntheses of substituted nicotinonitriles.[4] The reaction likely proceeds through the formation of an enamine intermediate, followed by cyclization and subsequent chlorination/aromatization.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4,4-Trifluoro-3-oxobutanenitrile | C₄H₂F₃NO | 137.06 | 13.7 g | 0.1 |

| Acetone | C₃H₆O | 58.08 | 5.8 g | 0.1 |

| Phosphorus oxychloride | POCl₃ | 153.33 | 23.0 g (14.0 mL) | 0.15 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 7.3 g (7.7 mL) | 0.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

Procedure:

-

To a stirred solution of 4,4,4-trifluoro-3-oxobutanenitrile (0.1 mol) and acetone (0.1 mol) in 100 mL of dichloromethane at 0 °C, slowly add N,N-dimethylformamide (0.1 mol).

-

After stirring for 30 minutes at 0 °C, slowly add phosphorus oxychloride (0.15 mol) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile.[5]

Figure 2: Workflow for the synthesis of the key chloro-intermediate.

Synthesis of this compound

The final step in the synthesis is the conversion of the chloro-intermediate to the target mercapto compound. This is accomplished via a nucleophilic aromatic substitution reaction using a sulfur nucleophile.

Principle and Rationale

The chloro group at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. Sodium hydrosulfide (NaSH) is a common and effective reagent for this transformation. The reaction proceeds via an addition-elimination mechanism (SNAr).

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | C₈H₄ClF₃N₂ | 220.58 | 22.1 g | 0.1 |

| Sodium hydrosulfide hydrate | NaSH·xH₂O | 56.06 (anhydrous) | 8.4 g (approx. 0.15 mol) | ~0.15 |

| Ethanol | C₂H₆O | 46.07 | 200 mL | - |

| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - |

Procedure:

-

Dissolve 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (0.1 mol) in 200 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium hydrosulfide hydrate (approx. 0.15 mol) in 50 mL of water to the stirred solution.

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the volume by approximately half under reduced pressure.

-

Acidify the remaining solution to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 3: Workflow for the synthesis of the final mercapto product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the methyl group and a singlet for the aromatic proton. The mercapto proton may be broad or exchangeable.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence of the trifluoromethyl group.

-

IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch and the S-H stretch.

-

Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.

Safety and Handling

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification. All manipulations should be performed in a well-ventilated fume hood.

-

Trifluoromethylated compounds should be handled with care, as their metabolic pathways and toxicological profiles may not be fully characterized.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This guide outlines a practical and efficient two-step synthesis for this compound. The strategy relies on the construction of a key chlorinated intermediate via a multi-component reaction, followed by a straightforward nucleophilic aromatic substitution to install the desired mercapto group. This approach provides a reliable route to a valuable building block for medicinal chemistry and materials science applications.

References

-

PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information. [Link]

-

FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. The Journal of Organic Chemistry. [Link]

-

Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

- Preparation of pyridines and nicotinonitrile

-

Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. PubMed. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Method for preparing acrylic nitrile derivates.

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

ChemInform Abstract: REACTIONS OF 2‐BENZOYL‐3,3‐BIS(METHYLTHIO)ACRYLONITRILE WITH CH‐ACID COMPOUND. Sci-Hub. [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. PubChem. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

2,5,6-Trifluoronicotinonitrile. PubChem. [Link]

-

Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 5. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Reactivity of the Thiol Group in Mercaptopyridines

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Position of Mercaptopyridines in Modern Chemistry

Mercaptopyridines are a class of heterocyclic compounds that possess a remarkable degree of chemical versatility, primarily governed by the reactivity of their thiol (-SH) group. This guide delves into the core principles that dictate the behavior of this functional group, offering a synthesis of mechanistic understanding and practical, field-proven insights. For professionals in drug development and bioconjugation, mastering the reactivity of mercaptopyridines is not merely an academic exercise; it is a critical tool for designing targeted therapeutics, creating responsive biomaterials, and developing sensitive diagnostic agents.[1][2][3] The unique electronic properties conferred by the pyridine ring, combined with the inherent nucleophilicity and redox activity of the thiol group, create a platform for a vast array of chemical transformations. This document will explore the fundamental tautomerism that underpins this reactivity, detail the key reaction classes, and provide robust experimental protocols for characterizing and harnessing these properties in a laboratory setting.

Chapter 1: The Thiol-Thione Tautomerism: The Heart of Reactivity

The chemical behavior of mercaptopyridines is fundamentally dictated by a prototropic tautomeric equilibrium between the aromatic thiol form and the non-aromatic thione form.[4][5][6] This equilibrium is not a trivial consideration; the predominant tautomer determines the molecule's nucleophilicity, acidity, and spectroscopic properties.

The position of this equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding environment.

-

2-Mercaptopyridine and 4-Mercaptopyridine: These isomers predominantly exist in the pyridinethione form in the solid state and in polar solvents.[4][5] This preference is attributed to the stability of the thioamide-like structure, which benefits from resonance stabilization and favorable intermolecular hydrogen bonding in concentrated solutions.[7]

-

3-Mercaptopyridine: In contrast, 3-mercaptopyridine, which cannot form a stable thione through direct tautomerization without disrupting aromaticity, exists primarily in the thiol form.

-

Solvent Effects: The equilibrium is significantly influenced by the solvent. In dilute solutions and nonpolar solvents, the thiol form is favored for 2- and 4-mercaptopyridines as self-association is minimized.[4][5][6] Conversely, polar, protic solvents like water and ethanol shift the equilibrium toward the thione form.[4][5]

This tautomerism is the causal factor behind the diverse reactivity. Deprotonation, which is essential for most nucleophilic reactions, occurs from the thiol form, even if it is the minor component in the equilibrium.

Caption: Generalized S-alkylation reaction via an SN2 mechanism.

Chapter 3: Redox Chemistry: Oxidation and Disulfide Exchange

The thiol group is redox-active, readily participating in oxidation reactions to form disulfides and, under stronger conditions, higher oxidation states like sulfinic and sulfonic acids.

Oxidation to Disulfides

Perhaps the most important redox reaction for mercaptopyridines is the oxidation to the corresponding symmetrical disulfide, such as 2,2'-dipyridyl disulfide. [6]This reaction can be effected by a range of mild oxidizing agents, including air (often catalyzed by base or metal ions), hydrogen peroxide, or iodine. [8][9][10][11]

-

Self-Validating System: The formation of 2,2'-dipyridyl disulfide is often visually apparent, as the yellow color of the mercaptopyridine starting material fades. The progress of the reaction can be quantitatively monitored by UV-Vis spectrophotometry by following the disappearance of the thione absorbance.

Disulfide Exchange Reactions

Pyridyl disulfides are highly reactive towards other thiols via a process called thiol-disulfide exchange. [1][12][13]This reaction is central to the field of bioconjugation. [14]The reaction of a target thiol (e.g., a cysteine residue on a protein) with a pyridyl disulfide results in the formation of a new, mixed disulfide and the release of pyridine-2-thione.

-

Causality of Choice: This reaction is exceptionally useful for several reasons:

-

Mild Conditions: It proceeds rapidly at or near physiological pH. [15] 2. Spectrophotometric Monitoring: The release of pyridine-2-thione, which has a strong absorbance at ~343 nm, provides a real-time, quantitative measure of the reaction progress. [14] 3. Excellent Leaving Group: The pyridine-2-thione anion is an excellent leaving group, driving the reaction equilibrium towards the formation of the mixed disulfide. [16] This reaction forms the basis for attaching drugs or labels to antibodies and other proteins in a controlled and measurable way. [17][18]

-

Caption: Workflow of a thiol-disulfide exchange reaction.

Chapter 4: The Special Case of 2-Mercaptopyridine N-Oxide

2-Mercaptopyridine N-oxide, also known as pyrithione, is a derivative with distinct and potent biological activity. The N-oxide functionality significantly alters the electronic properties of the molecule. It is a powerful chelating agent for various metal ions and is used as a precursor in organic synthesis, for example, in the formation of O-acyl thiohydroxamates (Barton esters). [19]Its reactivity is still dominated by the thiol/thione group, but the N-oxide group modulates its acidity and complexation behavior. [20][21]

Chapter 5: Experimental Protocols for Characterizing Thiol Reactivity

A Senior Application Scientist's role is to bridge theory with practice. The following protocols are designed as self-validating systems to quantitatively assess the key properties of mercaptopyridines.

Protocol 1: Spectrophotometric Determination of Thiol pKa

Objective: To determine the acid dissociation constant (pKa) of a mercaptopyridine's thiol group by monitoring the change in UV-Vis absorbance as a function of pH.

Causality: The thiol and thiolate forms of a mercaptopyridine have distinct absorbance spectra. By measuring the absorbance at a wavelength where the difference between the two species is maximal across a range of pH values, one can determine the pH at which the concentrations of the protonated (thiol) and deprotonated (thiolate) forms are equal. This pH is, by definition, the pKa. [22][23] Materials:

-

Mercaptopyridine compound

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

A series of buffer solutions with known pH values (e.g., phosphate, borate) spanning a range from ~2 pH units below to ~2 pH units above the expected pKa.

-

0.1 M HCl and 0.1 M NaOH for pH adjustment.

Step-by-Step Methodology:

-

Prepare a stock solution of the mercaptopyridine in a suitable solvent (e.g., water or ethanol).

-

For each buffer solution, add a small, constant aliquot of the mercaptopyridine stock solution to a cuvette containing the buffer to achieve a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

-

Record the full UV-Vis spectrum (e.g., 250-450 nm) for the sample in each buffer.

-

Identify a wavelength (λ_max) where the absorbance change is most significant as a function of pH.

-

Plot the absorbance at λ_max versus the pH of the buffer.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by finding the pH that corresponds to the midpoint absorbance between the minimum (fully protonated) and maximum (fully deprotonated) plateaus.

Self-Validation: The quality of the data is confirmed by a good fit to the Henderson-Hasselbalch equation, which should yield a clean sigmoidal curve. Isosbestic points, where the absorbance remains constant regardless of pH, indicate a clean transition between two species.

Caption: Experimental workflow for pKa determination.

Protocol 2: Monitoring Thiol Content using Ellman's Reagent

Objective: To quantify the concentration of free thiol groups in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

Causality: This protocol relies on a thiol-disulfide exchange reaction. The thiol in the sample attacks the disulfide bond of DTNB. This reaction is stoichiometric, producing a mixed disulfide and one molecule of the 2-nitro-5-thiobenzoate (TNB²⁻) anion for every thiol group. [24][25]The TNB²⁻ anion is a vibrant yellow chromophore with a strong absorbance maximum at 412 nm, allowing for sensitive and accurate quantification. [16][26][27] Materials:

-

Ellman’s Reagent (DTNB)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Thiol-containing sample

-

A standard thiol compound for calibration (e.g., L-cysteine)

-

UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

-

Prepare Standard Curve: a. Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the reaction buffer. b. Perform serial dilutions of the cysteine stock solution to create a series of standards of known concentrations. c. Add a small volume of the DTNB solution (e.g., 50 µL) to a larger volume of each standard (e.g., 1 mL). Include a blank containing only buffer and DTNB. d. Incubate at room temperature for 15 minutes to ensure complete reaction. e. Measure the absorbance of each standard at 412 nm. f. Plot absorbance vs. concentration to generate a standard curve.

-

Assay Unknown Sample: a. Add the same volume of the unknown sample to the reaction buffer and DTNB solution as used for the standards. b. Incubate for 15 minutes. c. Measure the absorbance at 412 nm.

-

Calculation: Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve. Alternatively, use the Beer-Lambert law (A = εbc) with the known molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0). [26][27] Self-Validation: The linearity of the standard curve (R² > 0.99) validates the assay's accuracy over the tested concentration range. A stable absorbance reading after the 15-minute incubation indicates the reaction has gone to completion.

References

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central. [Link]

-

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PubMed Central. [Link]

-

Detection of the reduced (free) thiol content. (A) The Ellman assay is... ResearchGate. [Link]

-

Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry (RSC Publishing). [Link]

-

Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. ResearchGate. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Ellman's reagent. Wikipedia. [Link]

-

2-Mercaptopyridine. Wikipedia. [Link]

-

Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. ACS Publications. [Link]

-

Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Chemistry Stack Exchange. [Link]

-

Quantification of Thiols and Disulfides. PubMed Central. [Link]

-

2-Mercaptopyridine-N-oxide. ChemBK. [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica. [Link]

-

Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. PubMed. [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. Society for Redox Biology and Medicine. [Link]

-

Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI. [Link]

-

2-Mercaptopyridine. PubChem. [Link]

-

The Chemistry of the Thiol Groups. ResearchGate. [Link]

-

A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Thieme. [Link]

-

2-Mercaptopyridine-N-oxide. NIST WebBook. [Link]

-

Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). ResearchGate. [Link]

-

Bioconjugation application notes. St John's Laboratory. [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]

- Oxidation of mercaptans to disulfides.

-